Tetrachlorantraniliprole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

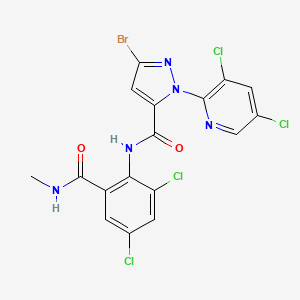

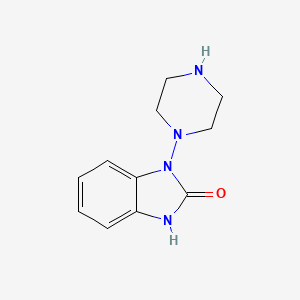

Tetrachlorantraniliprole is a novel anthranilic diamide insecticide that specifically targets the ryanodine receptors of lepidopteran insect species. It was announced by Sinochem Corporation in 2018 and has been developed under the code SYP9080 . This compound is known for its excellent insecticidal activity and is used to control various lepidopteran pests such as the diamondback moth and the cabbage white butterfly .

Méthodes De Préparation

The synthesis of tetrachlorantraniliprole starts with replacing one of the two chlorine substituents next to the ring nitrogen of 2,4,6-trichloropyridine with hydrazine. The resulting dichlorinated 2-hydrazinopyridine is then cyclized with diethyl maleate to form a pyrazolinone derivative. This derivative is then converted with phosphorus oxybromide to a bromopyrazole derivative. The ester function is transformed by saponification to the carboxylic acid and subsequently chlorinated to the acid chloride derivative. Finally, amide formation with 2-amino-3,5-dichloro-N-methylbenzamide delivers this compound .

Analyse Des Réactions Chimiques

Tetrachlorantraniliprole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atoms. Common reagents used in these reactions include hydrazine, diethyl maleate, phosphorus oxybromide, and various chlorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Tetrachlorantraniliprole has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of anthranilic diamide insecticides.

Medicine: While primarily an insecticide, its mechanism of action provides insights into calcium channel modulation, which can be relevant in medical research.

Mécanisme D'action

Tetrachlorantraniliprole acts as a ryanodine receptor modulator. By binding to the ryanodine receptor, it opens calcium channels, causing an excessive release of intracellular calcium ions. This leads to continuous muscle contraction in pests, resulting in convulsion, paralysis, refusal to eat, and eventually death . The compound affects the growth of larvae and pupae, reducing body weight and prolonging development duration .

Comparaison Avec Des Composés Similaires

Tetrachlorantraniliprole is similar to other anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole. it has unique structural modifications that enhance its insecticidal activity and specificity . Similar compounds include:

Chlorantraniliprole: Known for its broad-spectrum insecticidal activity.

Cyantraniliprole: Effective against a wide range of pests.

Flonicamid: Another diamide insecticide with a different mode of action.

This compound stands out due to its high activity against lepidopteran pests and its safety profile for non-target species .

Propriétés

Numéro CAS |

1104384-14-6 |

|---|---|

Formule moléculaire |

C17H10BrCl4N5O2 |

Poids moléculaire |

538.0 g/mol |

Nom IUPAC |

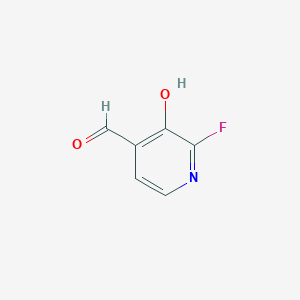

5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |

Clé InChI |

ONILAONOGQYBHW-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)

![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)

![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)

![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)

![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)